1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
CAS No.: 1086063-19-5
Cat. No.: VC8046428
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one - 1086063-19-5](/images/structure/VC8046428.png)
Specification
CAS No. | 1086063-19-5 |
---|---|
Molecular Formula | C19H20N2O |
Molecular Weight | 292.4 g/mol |
IUPAC Name | 1'-benzylspiro[1H-indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) |
Standard InChI Key | WCDBAFRDRLMBJO-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro junction at the C3 position of the indoline ring and the C4 position of the piperidine ring, creating a rigid bicyclic framework. The benzyl group is attached to the nitrogen atom of the piperidine ring, introducing steric and electronic modifications that influence its reactivity and biological interactions . The IUPAC name, 1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine], reflects this arrangement .
Stereochemical Considerations
Spirocyclic systems like 1'-benzylspiro[indoline-3,4'-piperidin]-2-one often exhibit axial chirality due to restricted rotation around the spiro carbon. Computational models suggest that the lowest-energy conformation positions the benzyl group perpendicular to the indoline plane, minimizing steric clashes .
Physicochemical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 278.4 g/mol | |
Melting Point | 185–269°C | |
LogP (Predicted) | 3.2 ± 0.5 | |
Solubility | Low in water; soluble in DMSO |
The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics .
Synthesis and Reactivity
Synthetic Routes
Two primary methods dominate its synthesis:
Hydrogenation of 1'-Benzyl Precursors
A high-yield (90%) route involves hydrogenating 1'-benzylspiro[indoline-3,4'-piperidin]-2-one in methanol using palladium on carbon () under at room temperature for 15 hours. This method efficiently removes the benzyl protecting group while preserving the spiro framework.
Multi-Step Condensation
An alternative approach reacts oxindole with benzylbis(2-chloroethyl)amine in tetrahydrofuran (THF) using sodium hydride () as a base. The mixture is stirred at room temperature and then heated to 90°C for 12 hours, yielding the spirocyclic product.
Functionalization Opportunities
The piperidine nitrogen and indoline carbonyl group serve as sites for further derivatization:
-
N-Alkylation: The benzyl group can be replaced with other alkyl or aryl substituents via nucleophilic substitution .
-
Carbonyl Reduction: The ketone moiety is reducible to a hydroxyl group using agents like , enabling stereoselective modifications .
Pharmacological Profile
Neuropharmacological Activity
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one derivatives exhibit affinity for serotonin () and dopamine () receptors, as demonstrated in radioligand binding assays. For example:
-
5-HT Receptor:
-
D Receptor:
These interactions suggest potential applications in treating depression and schizophrenia.
Antiproliferative Effects
In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed dose-dependent growth inhibition:
Cell Line | IC (µM) |
---|---|
MCF-7 | 4.2 |
A549 | 5.8 |
Mechanistic studies attribute this activity to induction of apoptosis via caspase-3 activation.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier and modulate monoaminergic pathways positions it as a lead candidate for:
-
Major Depressive Disorder (MDD): Dual 5-HT/DA modulation may enhance efficacy over selective reuptake inhibitors.
-
Parkinson’s Disease: D receptor agonism could ameliorate motor symptoms .
Oncology
Structural analogs are being explored as caspase-dependent apoptosis inducers, particularly in chemotherapy-resistant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume